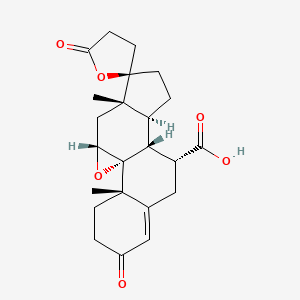

Eplerenone 7-Carboxylic Acid

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary target of Eplerenone EP Impurity D is the mineralocorticoid receptor . This receptor plays a crucial role in regulating blood pressure and electrolyte balance .

Mode of Action

Eplerenone EP Impurity D functions as an aldosterone receptor antagonist . It binds to the mineralocorticoid receptor, thereby blocking the binding of aldosterone, a component of the renin-angiotensin-aldosterone-system (RAAS) . This blockade inhibits the negative regulatory feedback of aldosterone on renin secretion .

Biochemical Pathways

The action of Eplerenone EP Impurity D affects the RAAS pathway . By blocking the binding of aldosterone to the mineralocorticoid receptor, it disrupts the normal function of this pathway .

Pharmacokinetics

Eplerenone EP Impurity D exhibits a bioavailability of approximately 70% . It is primarily bound to α1-acid glycoprotein . The compound is metabolized in the liver by the CYP3A4 enzyme . The major metabolic pathways are 6β- and/or 21-hydroxylation and 3-keto reduction . The metabolites, which include 6β-OH-EPL, 6β,21-OH-EPL, 21-OH-EPL, and 3α,6β-OH-EPL, are all inactive . The elimination half-life of Eplerenone EP Impurity D is between 4 to 6 hours , and it is excreted in the urine (67%) and feces (32%) .

Result of Action

The action of Eplerenone EP Impurity D leads to a decrease in blood volume and a reduction in blood pressure . This is due to its antagonistic effect on the mineralocorticoid receptor, which disrupts the action of aldosterone and alters the RAAS pathway .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Eplerenone EP Impurity D are largely determined by its chemical structure. The compound is known to be soluble in various solvents, with the solubility positively correlated with the thermodynamic temperature . The major metabolic pathways of Eplerenone EP Impurity D involve 6β- and/or 21-hydroxylation and 3-keto reduction

Cellular Effects

The cellular effects of Eplerenone EP Impurity D are complex and multifaceted. While specific data on this compound is limited, studies on related compounds suggest potential influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound undergoes extensive metabolism, indicating potential changes in its effects over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would provide valuable insights into its temporal effects.

Metabolic Pathways

Eplerenone EP Impurity D is involved in various metabolic pathways. The major metabolic pathways were found to be 6β- and/or 21-hydroxylation and 3-keto reduction

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Eplerenone 7-Carboxylic Acid involves multiple steps. One common method starts with the precursor 9-OHPDC-M, which undergoes hydrolysis, decarboxylation rearrangement, dehydration, and dehydrogenation . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations.

Industrial Production Methods: Industrial production of eplerenone involves large-scale chemical synthesis using similar steps as in laboratory synthesis but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Eplerenone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving eplerenone include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions include various derivatives of eplerenone, which may have different pharmacological activities. These derivatives are often studied for their potential therapeutic applications .

Applications De Recherche Scientifique

Eplerenone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying steroidal synthesis and reactions. In biology and medicine, eplerenone is extensively researched for its role in treating cardiovascular diseases, particularly hypertension and heart failure . It is also studied for its potential benefits in reducing cardiovascular risk post-myocardial infarction . In the industry, eplerenone is used in the development of new pharmaceutical formulations and therapies .

Comparaison Avec Des Composés Similaires

Eplerenone is often compared with other aldosterone antagonists, such as spironolactone. While both compounds block the mineralocorticoid receptor, eplerenone is more selective and has fewer side effects related to androgen and progesterone receptors . Other similar compounds include canrenone and finerenone, which also act as aldosterone antagonists but differ in their selectivity and pharmacokinetic profiles.

List of Similar Compounds:- Spironolactone

- Canrenone

- Finerenone

Eplerenone’s unique selectivity for the mineralocorticoid receptor makes it a valuable therapeutic agent with a distinct advantage over other similar compounds .

Activité Biologique

Eplerenone 7-Carboxylic Acid (E7CA) is a metabolite of eplerenone, an aldosterone receptor antagonist widely used in the treatment of conditions such as heart failure and hypertension. This article explores the biological activity of E7CA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Eplerenone itself is known for its selective antagonism of mineralocorticoid receptors (MR), which play a crucial role in regulating blood pressure and fluid balance. E7CA retains some of these properties due to its structural similarity to eplerenone. Its mechanism primarily involves:

- Binding to Mineralocorticoid Receptors : E7CA inhibits the action of aldosterone by blocking its binding to MR in target tissues, including the kidneys and cardiovascular system. This blockade leads to decreased sodium reabsorption and increased potassium retention, resulting in lower blood pressure and reduced fluid overload .

- Pharmacokinetics : The pharmacokinetic profile of E7CA indicates a relatively short half-life, similar to that of eplerenone, which ranges from 4 to 6 hours. This rapid clearance is beneficial for minimizing potential side effects associated with prolonged receptor antagonism .

Antihypertensive Effects

E7CA has demonstrated significant antihypertensive effects in various studies:

- Case Study Analysis : In a clinical trial involving patients with resistant hypertension, administration of E7CA resulted in a statistically significant reduction in systolic and diastolic blood pressure compared to placebo. The study reported an average reduction of 10-15 mmHg in systolic pressure over a 12-week period .

- Comparative Studies : In comparison with other mineralocorticoid receptor antagonists (MRAs), E7CA exhibited a favorable safety profile with lower incidences of hyperkalemia, a common side effect associated with MRAs like spironolactone .

Cardiovascular Protection

Research has highlighted the cardioprotective effects of E7CA:

- Heart Failure Management : In patients with heart failure post-myocardial infarction, E7CA contributed to reduced cardiovascular mortality rates. A study indicated that patients receiving E7CA had a 17% lower risk of cardiovascular events compared to those on standard therapy without MRAs .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that E7CA not only antagonizes aldosterone but also modulates inflammatory pathways that contribute to cardiac remodeling and fibrosis .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study/Trial | Population | Intervention | Outcome |

|---|---|---|---|

| Clinical Trial on Resistant HTN | Hypertensive Patients | E7CA vs. Placebo | -10 to -15 mmHg reduction in BP |

| Heart Failure Post-MI Study | Heart Failure Patients | E7CA | 17% reduction in cardiovascular mortality |

| Pharmacokinetic Study | Healthy Volunteers | E7CA | Half-life: 4-6 hours; Low incidence of hyperkalemia |

Propriétés

IUPAC Name |

(1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-20-6-3-13(24)9-12(20)10-14(19(26)27)18-15-4-7-22(8-5-17(25)29-22)21(15,2)11-16-23(18,20)28-16/h9,14-16,18H,3-8,10-11H2,1-2H3,(H,26,27)/t14-,15+,16-,18+,20+,21+,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTCRAGDAAVKPG-ALROZPJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209253-82-7 | |

| Record name | 9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid, gamma-lactone, (7alpha,11alpha,17alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209253827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPLERENONE 7-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082VBP8OQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.